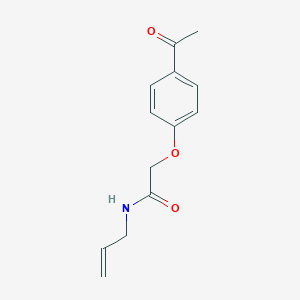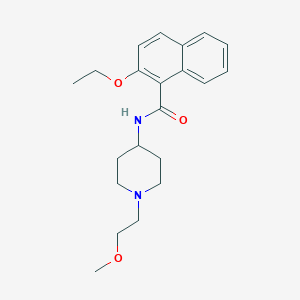
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Gelators and Silver(I) Complexes
Quinoline urea derivatives, including 1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, have been synthesized and studied for their ability to form supramolecular gelators in the presence of silver(I) complexes. These compounds have shown potential in creating novel gel materials, with applications in photophysical characterization and the study of microstructures through fluorescence microscopy (Braga et al., 2013).
Cyclization of o-Acylphenylacetic Acids
Studies on the cyclization of o-acylphenylacetic acids with urea have led to the formation of 1-aryl-3-hydroxyisoquinolines, demonstrating the chemical versatility and potential for synthesis of complex molecular structures using this compound as a precursor or related compound (Nowicki & Fabrycy, 1976).
Orexin-1 Receptor Antagonism
Research into the orexin-1 receptor (OX1R) pathway, which plays a critical role in arousal and stress, has identified compounds related to this compound as potential therapeutic agents. These compounds, through their antagonistic action on OX1R, could offer novel treatments for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Synthesis of Active Metabolites
The stereochemical determination and synthesis of active metabolites of potent PI3 kinase inhibitors, including structures analogous to this compound, have been described. This research contributes to the development of targeted cancer therapies by understanding the active forms of these compounds (Chen et al., 2010).
Antagonists for Human Adenosine A(3) Receptor
Isoquinoline and quinazoline urea derivatives, similar to this compound, have been identified as antagonists for the human adenosine A(3) receptor. These compounds have shown potential for further characterization of the A(3) receptor and possibly as therapeutic agents for conditions mediated by this receptor (van Muijlwijk-Koezen et al., 2000).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-17(15-9-4-5-10-16(15)21-19(23)25)22-18(24)20-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGYKDJXYTELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2409767.png)



![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409772.png)
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)


